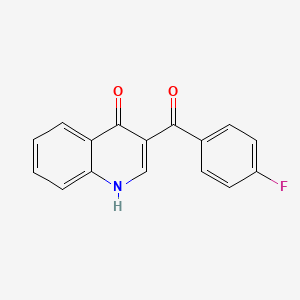![molecular formula C20H25N3O4 B2804613 4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2379985-15-4](/img/structure/B2804613.png)
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a dihydropyridinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by their coupling and subsequent modifications. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Piperidine Ring: This can be synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyridine and piperidine rings can be coupled using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Final Modifications: The final steps involve introducing the methoxy and carbonyl groups under specific reaction conditions, such as using methanol and acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with others, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ilaprazole: A proton pump inhibitor with a similar pyridine structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole moiety.
Pantoprazole: Similar to omeprazole but with different substituents on the benzimidazole ring.
Uniqueness
4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-10-16(4-7-21-14)27-13-15-5-8-23(9-6-15)20(25)17-12-22(2)19(24)11-18(17)26-3/h4,7,10-12,15H,5-6,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRWWQFWSKONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/new.no-structure.jpg)
![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)

![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)


![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2804543.png)



![5-[(4-methylphenyl)methyl]-4-[(2-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2804552.png)
